molecular formula C6H13NO2 B189849 N-Methoxy-N-methylbutanamide CAS No. 109480-78-6

N-Methoxy-N-methylbutanamide

Cat. No. B189849
M. Wt: 131.17 g/mol
InChI Key: KHNDGDMDYRDYBR-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

To a stirred solution of butanoyl chloride (5.33 g, 50 mmol) and N,O-dimethylhydroxylamine (5.36 g, 55.0 mmol) in DCM (100 mL) at 0° C., was added dropwise pyridine (8.90 mL, 110 mmol). The resulting mixture was stirred for 1.5 h at RT, followed by work-up using aqueous HCl (2.0M) (100 mL) and DCM (200 mL), to afford the title compound (6.02 g) which was carried over to next step without further purification. LCMS (B) m/z: 132 [M+1]+, Rt 1.74 min.
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[CH2:2][CH2:3][CH3:4].[CH3:7][NH:8][O:9][CH3:10].N1C=CC=CC=1.Cl>C(Cl)Cl>[CH3:7][N:8]([O:9][CH3:10])[C:1](=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
5.33 g
Type
reactant
Smiles
C(CCC)(=O)Cl
Name
Quantity
5.36 g
Type
reactant
Smiles
CNOC
Name
Quantity
8.9 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 1.5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CN(C(CCC)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.02 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.